![molecular formula C8H17NO2S B1455760 4,4-Dimethylcyclohexane-1-sulfonamide CAS No. 1341720-23-7](/img/structure/B1455760.png)
4,4-Dimethylcyclohexane-1-sulfonamide
Overview
Description
“4,4-Dimethylcyclohexane-1-sulfonamide” is a type of sulfonamide . Sulfonamides are a group of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Synthesis Analysis
Sulfonamides can be synthesized directly from organometallic reagents and a novel sulfinylamine reagent . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .Molecular Structure Analysis
Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis
Sulfonamides have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They can inhibit and replace para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase, which is important for the production of folate .Physical And Chemical Properties Analysis
The molecular formula of “4,4-Dimethylcyclohexane-1-sulfonamide” is C8H17NO2S . The molecular weight is 191.29 g/mol .Scientific Research Applications
Medicinal Chemistry: Potential Antibacterial Applications
4,4-Dimethylcyclohexane-1-sulfonamide: may have potential applications in medicinal chemistry due to the sulfonamide group present in its structure. Sulfonamides are known for their antibacterial properties, and they can inhibit the growth of bacteria by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth . This compound could be explored for its efficacy against bacterial infections and its potential use in developing new antibacterial drugs.
Materials Science: Synthesis of Advanced Materials
In materials science, 4,4-Dimethylcyclohexane-1-sulfonamide could be used as a precursor or a building block for the synthesis of advanced materials. Its molecular structure could be beneficial in creating polymers or co-polymers with unique properties, such as increased durability or chemical resistance .
Industrial Chemistry: Process Optimization
The compound’s role in industrial chemistry could involve process optimization. It might serve as an intermediate in the synthesis of more complex chemical compounds. Its stability and reactivity could be advantageous in designing efficient industrial processes with higher yields and lower waste production .
Environmental Science: Pollution Mitigation
In environmental science, research could focus on the use of 4,4-Dimethylcyclohexane-1-sulfonamide in pollution mitigation strategies. Its chemical properties might make it suitable for use in the breakdown or neutralization of harmful environmental pollutants, contributing to cleaner air and water .
Analytical Chemistry: Chromatography and Spectroscopy
This compound could have applications in analytical chemistry, particularly in chromatography and spectroscopy. It might act as a standard or reference compound in the calibration of instruments or in the development of new analytical methods for the detection and quantification of various substances .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 4,4-Dimethylcyclohexane-1-sulfonamide could be investigated for its potential role as an enzyme inhibitor. Due to the sulfonamide group, it might interact with enzymes that rely on sulfonamide-sensitive pathways, providing insights into enzyme functions and mechanisms .
Pharmacology: Drug Development and Testing
The pharmacological applications of this compound could be vast. It might be used in drug development and testing, particularly in the discovery of new therapeutic agents. Its structural features could be key in the modulation of pharmacokinetic and pharmacodynamic properties of new drugs .
Organic Chemistry: Conformational Analysis
Finally, in organic chemistry, 4,4-Dimethylcyclohexane-1-sulfonamide could be used in conformational analysis studies. Understanding its stable conformations could provide valuable information for the design of new organic compounds with desired chemical and physical properties .
Mechanism of Action
Target of Action
Sulfonamides target a bacterial enzyme known as dihydropteroate synthetase. This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. They inhibit this enzyme by competing with PABA for the active site, thereby preventing the synthesis of folic acid .
Biochemical Pathways
By inhibiting the synthesis of folic acid, sulfonamides disrupt the production of nucleotides, which are the building blocks of DNA. This prevents the bacteria from replicating and growing .
Pharmacokinetics
The pharmacokinetics of sulfonamides can vary, but generally, they are well absorbed from the gastrointestinal tract and are distributed throughout the body. They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis leads to a decrease in bacterial replication, thereby limiting the spread of the bacterial infection .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors. For example, they can be inactivated by light and heat, and their absorption can be affected by the pH of the stomach .
Safety and Hazards
Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
Future Directions
While specific future directions for “4,4-Dimethylcyclohexane-1-sulfonamide” are not mentioned in the papers retrieved, sulfonamides continue to be an important class of synthetic antimicrobial drugs . Their high stability, favorable physicochemical properties, and three-dimensional shape make them a rich variety of medicines .
properties
IUPAC Name |
4,4-dimethylcyclohexane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-8(2)5-3-7(4-6-8)12(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXYRPFRFQMNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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